Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine
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Overview
Description
Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiophene, triazolo, and pyridazin moieties within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine typically involves multi-step organic synthesis techniques. . The final step involves the sulfonation and methylation to achieve the desired sulfamoyl and dimethylamine functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazolo and pyridazin rings can be reduced to their corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazolo ring can produce dihydrotriazolo derivatives.
Scientific Research Applications
Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazolo moiety but differs in the presence of a thiadiazine ring instead of a pyridazin ring.
Indole Derivatives: Contain a similar aromatic heterocyclic structure and exhibit diverse biological activities.
1,2,4-Triazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine is unique due to its combination of thiophene, triazolo, and pyridazin rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2S2/c1-17(2)22(19,20)13-7-12-15-14-11-4-3-10(16-18(11)12)9-5-6-21-8-9/h3-6,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFYZSLNXWOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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